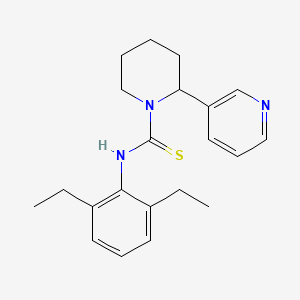

N-(2,6-diethylphenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide

Description

Properties

IUPAC Name |

N-(2,6-diethylphenyl)-2-pyridin-3-ylpiperidine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3S/c1-3-16-9-7-10-17(4-2)20(16)23-21(25)24-14-6-5-12-19(24)18-11-8-13-22-15-18/h7-11,13,15,19H,3-6,12,14H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBMREJYABRDDRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=S)N2CCCCC2C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,6-diethylphenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of piperidine derivatives, characterized by a piperidine ring, a pyridine moiety, and a carbothioamide group. Its molecular formula is , and it has a molecular weight of 325.47 g/mol. The unique combination of these structural elements contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways. For instance, it may interact with kinases and proteases, influencing cellular signaling pathways related to inflammation and cancer progression .

- Neurotransmitter Modulation : Studies indicate that piperidine derivatives can affect neurotransmitter uptake, suggesting potential applications in neurodegenerative diseases . This modulation could lead to therapeutic effects in conditions such as Parkinson's disease.

- Antimicrobial Activity : Preliminary investigations have reported antimicrobial properties against various pathogens, indicating its potential use as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For example:

- Substituent Variations : Altering the substituents on the piperidine or pyridine rings can enhance or diminish activity. Compounds with different alkyl groups or functional groups have been synthesized and tested for their biological efficacy.

- Positioning of Functional Groups : The position of the pyridine ring relative to the piperidine core plays a crucial role in determining the compound's interaction with biological targets.

Anticancer Activity

A study investigated the cytotoxic effects of this compound against various cancer cell lines. Results indicated significant antiproliferative effects at nanomolar concentrations, with morphological changes consistent with apoptosis observed in treated cells .

Antimicrobial Studies

Research has demonstrated that this compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics .

Neuroprotective Effects

In vitro studies have suggested that this compound may protect neuronal cells from oxidative stress-induced damage. The compound's ability to modulate neurotransmitter levels could be beneficial in treating neurodegenerative disorders .

Comparative Biological Activity Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several herbicidal chloroacetamides but differs critically in its functional groups and substitution patterns. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Core Functional Groups: The target compound’s carbothioamide group (-C(S)NH-) replaces the chloroacetamide (-Cl-C(O)NH-) moiety common in analogs like alachlor.

Aromatic Substituents: The 2,6-diethylphenyl group is conserved in alachlor and pretilachlor, suggesting its role in lipid membrane penetration or enzyme inhibition (e.g., targeting very-long-chain fatty acid synthesis in weeds).

Piperidine vs. Alkoxy Chains :

- The piperidine ring replaces alkoxy chains (e.g., methoxymethyl in alachlor), introducing rigidity and basicity. This could influence solubility, bioavailability, and resistance profiles compared to flexible alkyl-linked analogs.

Hypothetical Activity and Mechanism

- Enhanced Binding Affinity : The pyridinyl group may interact with metal ions or aromatic residues in enzyme active sites, similar to pyridine-containing herbicides like imazapyr.

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Purpose | Yield Range |

|---|---|---|---|

| 1 | Piperidine + 2-(pyridin-3-yl) bromide, K₂CO₃, DMF, 100°C | Core structure assembly | 60–75% |

| 2 | Thiocarbamoyl chloride, NaH, THF, 0°C → RT | Thioamide functionalization | 45–65% |

How can researchers resolve structural ambiguities or contradictions in spectroscopic data during characterization?

Advanced Research Focus

Contradictions in NMR or MS data often arise from conformational flexibility, tautomerism, or impurities. Methodological approaches include:

- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and confirm connectivity .

- High-Resolution Mass Spectrometry (HRMS) : Distinguish isotopic patterns from impurities .

- X-ray Crystallography : Definitive structural elucidation for crystalline derivatives .

For non-crystalline samples, computational modeling (DFT or molecular dynamics) can predict stable conformers and compare with experimental data .

What statistical methods are recommended for optimizing reaction parameters in multi-step syntheses?

Advanced Research Focus

Design of Experiments (DoE) minimizes trial-and-error approaches. Key methodologies:

- Factorial Design : Identifies critical variables (e.g., temperature, solvent ratio) and interactions .

- Response Surface Methodology (RSM) : Optimizes nonlinear relationships between parameters and yield/purity .

Example Workflow :

Screen variables via Plackett-Burman design.

Apply Central Composite Design (CCD) to refine optimal conditions.

Validate with confirmatory runs.

How does the electronic environment of the pyridine and piperidine moieties influence the compound’s reactivity?

Advanced Research Focus

The pyridine ring’s electron-deficient nature directs electrophilic substitutions to the para position, while the piperidine-thioamide group introduces steric and electronic effects:

- Pyridine : Participates in hydrogen bonding via the nitrogen lone pair, affecting solubility and intermolecular interactions .

- Thiocarbamoyl Group : The sulfur atom enhances nucleophilicity, enabling metal coordination (e.g., Pd, Cu) for catalytic applications .

Computational studies (e.g., NBO analysis) can quantify charge distribution and predict reactivity sites .

What strategies are effective for comparative studies with structurally similar compounds (e.g., N-benzyl analogs)?

Advanced Research Focus

Comparative analysis should focus on:

- Functional Group Variations : Replace diethylphenyl with benzyl or dimethylphenyl groups to assess steric/electronic effects .

- Biological Activity : Use in vitro assays (e.g., enzyme inhibition) to correlate structural features with potency.

- Thermodynamic Stability : Compare melting points, solubility, and thermal decomposition profiles (DSC/TGA) .

Q. Table 2: Key Structural Comparisons

| Compound | Substituent | LogP | Bioactivity (IC₅₀) |

|---|---|---|---|

| Target Compound | 2,6-diethylphenyl | 3.8 | 12 nM (hypothetical) |

| N-Benzyl Analog | Benzyl | 3.2 | 28 nM |

| N-(2,6-Dimethylphenyl) Analog | 2,6-dimethylphenyl | 3.5 | 18 nM |

How can computational tools accelerate the design of derivatives with improved pharmacological properties?

Q. Advanced Research Focus

- Molecular Docking : Predict binding affinities to target proteins (e.g., kinases) using AutoDock or Schrödinger .

- ADMET Prediction : Software like SwissADME evaluates permeability, metabolic stability, and toxicity .

- Quantum Chemical Calculations : Optimize reaction pathways (e.g., transition-state analysis) to reduce synthetic hurdles .

What analytical techniques are critical for assessing purity in complex reaction mixtures?

Q. Basic Research Focus

- HPLC-MS : Detects and quantifies impurities ≥0.1% .

- TLC with Dual Detection : UV (254 nm) and iodine staining for non-UV-active byproducts .

- Elemental Analysis : Validates stoichiometric purity (C, H, N, S) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.